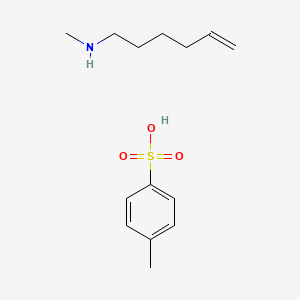
(5-Fluoroquinolin-8-yl)boronic acid
概要
説明
(5-Fluoroquinolin-8-yl)boronic acid: is a chemical compound with the molecular formula C9H7BFNO2 and a molecular weight of 190.97 g/mol . It is a boronic acid derivative of fluoroquinoline, a class of compounds known for their diverse applications in medicinal chemistry, organic synthesis, and material science . This compound is particularly noted for its potential use in various scientific research fields due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-Fluoroquinolin-8-yl)boronic acid typically involves the reaction of 5-fluoroquinoline with a boronic acid derivative under specific conditions . One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which involves the reaction of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact . This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
化学反応の分析
Types of Reactions: (5-Fluoroquinolin-8-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: It can be reduced to form fluoroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles such as amines and thiols.
Major Products: The major products formed from these reactions include various quinoline and fluoroquinoline derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
科学的研究の応用
Chemistry: In chemistry, (5-Fluoroquinolin-8-yl)boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly useful in the development of new materials and catalysts .
Biology: In biology, this compound is used in the study of enzyme inhibitors and as a probe for biological imaging . Its unique properties make it a valuable tool for understanding biological processes at the molecular level .
Medicine: In medicine, this compound is explored for its potential use in drug discovery and development . It is particularly investigated for its role in the synthesis of new antibiotics and anticancer agents .
Industry: In industry, this compound is used in the development of new materials with specific properties, such as improved thermal stability and conductivity . It is also used in the production of agrochemicals and other specialty chemicals .
作用機序
The mechanism of action of (5-Fluoroquinolin-8-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes and receptors . In the case of its use as an antibiotic, it targets bacterial enzymes like DNA gyrase and topoisomerase IV, stabilizing the enzyme-DNA complex and leading to cell death . This mechanism is similar to that of other fluoroquinolones, which are known for their effectiveness in treating bacterial infections .
類似化合物との比較
- 5-Fluoroquinoline-8-boronic acid
- 8-Quinolinylboronic acid
- 5-Fluoro-2-methylquinoline-8-boronic acid
Uniqueness: (5-Fluoroquinolin-8-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Compared to other similar compounds, it offers improved reactivity and selectivity in various chemical reactions, making it a valuable tool in synthetic chemistry and drug discovery .
特性
IUPAC Name |
(5-fluoroquinolin-8-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BFNO2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWFXMAQYNZHRLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C(=C(C=C1)F)C=CC=N2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674734 | |
| Record name | (5-Fluoroquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-45-1 | |
| Record name | B-(5-Fluoro-8-quinolinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072951-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Fluoroquinolin-8-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


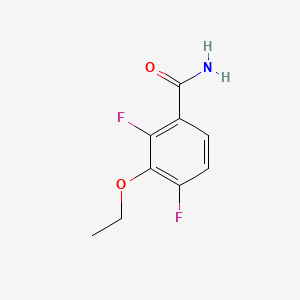
![N-(2-(Hydroxymethyl)furo[3,2-b]pyridin-7-yl)-pivalamide](/img/structure/B1393380.png)
![2-(Trimethylsilyl)furo[3,2-b]pyridin-6-ol](/img/structure/B1393381.png)
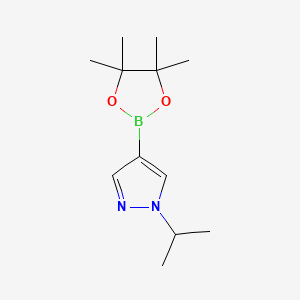
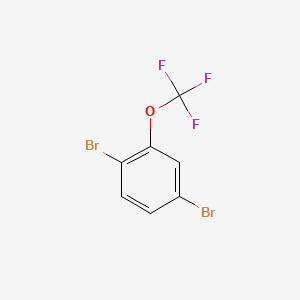
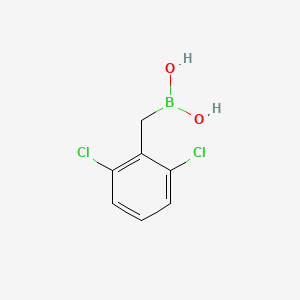
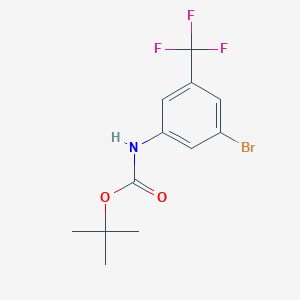
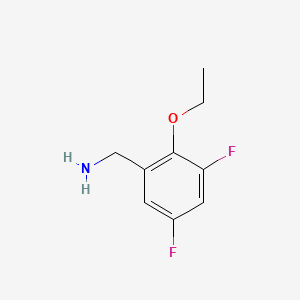
![3-[2-Methoxy-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1393392.png)
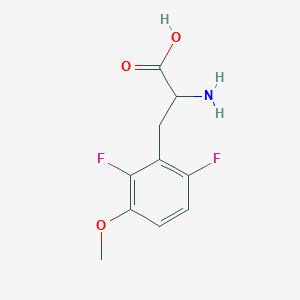
![4-Methoxy-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1393396.png)
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trimethylsilyl)furo[3,2-b]pyridine](/img/structure/B1393399.png)
![3-Methyl-3H-imidazo[4,5-b]pyridin-6-ol](/img/structure/B1393401.png)
